molecular formula C17H22BrNO3 B112639 1-Boc-4-(4-Bromobenzoyl)piperidine CAS No. 439811-37-7

1-Boc-4-(4-Bromobenzoyl)piperidine

Cat. No. B112639
CAS RN: 439811-37-7
M. Wt: 368.3 g/mol
InChI Key: CJXZBFPDZDHCJT-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Bromobenzoyl)piperidine is a chemical compound with the molecular formula C17H22BrNO3 and a molecular weight of 368.27 . It is a solid substance that is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-Boc-4-(4-Bromobenzoyl)piperidine is 1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Boc-4-(4-Bromobenzoyl)piperidine has a predicted boiling point of 452.3±40.0 °C and a predicted density of 1.325±0.06 g/cm3 . It is a solid substance that is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of GPR119 Agonists

“1-Boc-4-(4-Bromobenzoyl)piperidine” is utilized in the synthesis of selective agonists for the GPR119 receptor, which are being explored as potential anti-obesity drugs . These agonists can stimulate the release of incretin hormones and are considered promising therapeutic agents for the treatment of metabolic disorders such as diabetes and obesity.

Intermediate in Fentanyl Analogues Production

This compound serves as an intermediate in the manufacture of fentanyl and various related derivatives, including butyrylfentanyl and furanylfentanyl . Due to its role in the synthesis of these potent opioids, the compound is heavily regulated.

Linker in PROTAC Development

The compound is used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . PROTACs represent a novel therapeutic approach that recruits an E3 ubiquitin ligase to tag specific disease-causing proteins for degradation.

Precursor to Biologically Active Natural Products

It has been synthesized as a precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have potential applications in the treatment of various diseases due to their biological activities.

Research on Binge-Eating Behavior and Anxiety

In pharmacological research, derivatives of “1-Boc-4-(4-Bromobenzoyl)piperidine” have been studied for their effects on binge-eating behavior and anxiety in animal models . This research could lead to the development of new treatments for eating disorders and anxiety-related conditions.

Material Science Applications

The compound’s derivatives are used in material science research, where scientists explore its incorporation into novel materials with potential applications in electronics, photonics, and nanotechnology .

Chemical Synthesis and Chromatography

In chemical synthesis, this compound is used for its reactivity in forming various chemical structures, which are essential in the development of new chemical entities . Additionally, it is used in chromatography as a standard or reference compound due to its well-defined properties.

Life Science Research

Lastly, in life science research, “1-Boc-4-(4-Bromobenzoyl)piperidine” is involved in the study of biological processes and the development of diagnostic tools . Its derivatives can be used to probe biological systems, aiding in the understanding of disease mechanisms.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZBFPDZDHCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628761
Record name tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439811-37-7
Record name tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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